SMTIN-C10
Description
Properties
Molecular Formula |
C40H42BrIN5O2PS |
|---|---|
Molecular Weight |
894.6512 |
IUPAC Name |
(10-(6-amino-8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)decyl)triphenylphosphonium bromide |
InChI |
InChI=1S/C40H42IN5O2PS.BrH/c41-33-26-34-35(48-29-47-34)27-36(33)50-40-45-37-38(42)43-28-44-39(37)46(40)24-16-5-3-1-2-4-6-17-25-49(30-18-10-7-11-19-30,31-20-12-8-13-21-31)32-22-14-9-15-23-32;/h7-15,18-23,26-28H,1-6,16-17,24-25,29H2,(H2,42,43,44);1H/q+1;/p-1 |
InChI Key |
RZFNIEFXPGSAIC-UHFFFAOYSA-M |
SMILES |
NC1=NC=NC2=C1N=C(N2CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC7=C(C=C6I)OCO7.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMTIN-C10; SMTINC10; SMTIN C10 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Smtin C10
Synthetic Approaches for SMTIN-C10 and Its Analogues
This compound was developed as a mitochondrial TRAP1 inhibitor, aiming to overcome the challenge of insufficient accumulation of existing Hsp90 inhibitors in mitochondria. researchgate.netresearchgate.net The synthesis involves conjugating PU-H71, an Hsp90 inhibitor, with triphenylphosphonium (TPP), a known mitochondrial delivery vehicle, using a carbon linker. nih.govresearchgate.netx-mol.comresearchgate.net
Modifications of the Carbon Spacer Length and Linker Chemistry in SMTIN Derivatives
The carbon spacer length between the PU-H71 moiety and the TPP moiety is a critical element in the design of SMTIN derivatives. For this compound, a 10-carbon spacer was specifically chosen. nih.govresearchgate.netx-mol.comresearchgate.net Research has shown that altering the linker length can significantly impact the inhibitory activity and interaction with TRAP1. researchgate.netmdpi.comdiva-portal.org
Strategies for Mitochondrial Delivery Vehicle Integration in this compound Conjugates
The integration of mitochondrial delivery vehicles, specifically TPP, into this compound conjugates is a primary strategy to ensure the compound reaches its target within the mitochondria. nih.govresearchgate.netx-mol.comresearchgate.net Mitochondria maintain a highly negative membrane potential across their inner membrane, which drives the accumulation of lipophilic cations like TPP within the mitochondrial matrix. acs.orgrsc.org This electrochemical gradient allows for a significant concentration of TPP-conjugated compounds inside mitochondria, often exceeding cytoplasmic concentrations by several hundred-fold. acs.org
The conjugation of PU-H71 to TPP via a C10 carbon spacer in this compound leverages this natural accumulation mechanism. nih.govresearchgate.netx-mol.comresearchgate.net This strategy is essential for targeting mitochondrial proteins like TRAP1, which are otherwise difficult to reach with non-targeted inhibitors. researchgate.netresearchgate.net The TPP moiety in this compound not only facilitates mitochondrial localization but also contributes to the compound's mechanism of action by interacting with an allosteric site on TRAP1, leading to conformational changes. nih.govresearchgate.netx-mol.comresearchgate.net
Advanced Techniques for Structural Elucidation of this compound and Its Complexes
Structural elucidation of complex organic compounds like this compound and its complexes typically relies on a combination of advanced analytical techniques. uni-duesseldorf.denih.govnih.govslideshare.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula and molecular weight of this compound, providing crucial information about its elemental composition. nih.govnih.gov Fragmentation patterns observed in MS/MS experiments can offer insights into the compound's substructures and confirm the presence of the PU-H71 and TPP moieties. nih.gov
X-ray Crystallography: For crystalline compounds, X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry and precise bond lengths and angles. nih.govresearchgate.netekb.egnih.gov If this compound or its complexes can be crystallized, this technique would be invaluable for confirming its solid-state structure and how it interacts with target proteins. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in this compound, such as C=O, N-H, and C-H bonds, providing complementary information to NMR and MS. mdpi.comekb.eg
Computational Methods (e.g., DFT): Density Functional Theory (DFT) calculations can be used to predict conformational preferences and correlate theoretical NMR parameters (e.g., chemical shifts, coupling constants) with experimental data, aiding in structural assignment and understanding molecular dynamics. nih.govresearchgate.net
These techniques, often used in combination, allow for comprehensive structural characterization, essential for validating the synthesis of this compound and understanding its interactions with biological targets. nih.govnih.gov
Stereochemical Considerations in this compound Synthesis and Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the synthesis and biological activity of pharmaceutical compounds, including this compound. ekb.egresearchgate.netacs.orgmit.edu While specific details regarding the stereochemical centers within this compound itself are not explicitly detailed in the provided search results, the importance of stereochemistry in related contexts and in the design of similar inhibitors is well-established.
For instance, in the synthesis of other complex molecules, stereocontrolled reactions, such as Sharpless asymmetric dihydroxylation or diastereoselective allylation, are employed to achieve specific stereoisomers. acs.orgresearchgate.net The biological activity of compounds can be highly dependent on their stereochemistry, with different enantiomers or diastereomers often exhibiting distinct pharmacological profiles, potencies, or mechanisms of action. ekb.egacs.orgmit.edu In some cases, only one specific stereoisomer may possess the desired biological activity, while others may be inactive or even exert adverse effects. ekb.egacs.org
For compounds like this compound, which interact with specific protein binding sites (both orthosteric and allosteric), the precise spatial arrangement of its moieties (PU-H71, TPP, and the C10 linker) is crucial for optimal binding and inducing the desired conformational changes in TRAP1. nih.govx-mol.comresearchgate.net Even subtle stereochemical differences can lead to significant changes in how the compound fits into the protein's active or allosteric pockets, thereby influencing its efficacy. acs.org Therefore, synthetic methodologies for this compound and its analogues would likely involve careful consideration and control of any potential stereocenters to ensure the production of the biologically active form. nih.govbac-lac.gc.ca
Molecular and Cellular Mechanisms of Smtin C10 Action
Identification and Validation of Direct Molecular Targets of SMTIN-C10
Research has consistently identified TRAP1 as the principal molecular target of this compound, with detailed studies validating this interaction at a molecular level.
TRAP1 (TNF-receptor-associated protein-1) is a mitochondrial paralog of Hsp90, abundantly expressed in many cancer cells, making it a compelling therapeutic target. uniprot.orgnih.govrcsb.orgthermofisher.com this compound has been shown to strongly interact with TRAP1, distinguishing itself as a potent inhibitor of this mitochondrial chaperone. genecards.orgnih.govensembl.org This interaction is crucial for its observed biological activities, including its anticancer effects. genecards.orgnih.govnih.gov
A key characteristic of this compound's interaction with TRAP1 is its dual binding mechanism, involving both orthosteric and allosteric sites. The PU-H71 moiety of this compound binds tightly to the ATP-binding pocket, which is considered the orthosteric site of TRAP1. genecards.orguniprot.orgrcsb.orgthermofisher.com Simultaneously, the TPP moiety of this compound extends to interact with allosteric sites located in the N-terminal domain (NTD) and middle domain (MD) of TRAP1, neighboring the ATP binding pocket. genecards.orguniprot.orgnih.govrcsb.orgthermofisher.comensembl.org This dual binding strategy enhances the compound's activity and specificity towards TRAP1. genecards.orguniprot.orgnih.govrcsb.org
Table 1: this compound Binding Mechanisms to TRAP1
| Binding Site Type | This compound Moiety Involved | Location on TRAP1 | Effect |
| Orthosteric | PU-H71 | ATP-binding pocket | Tight binding |
| Allosteric | TPP | N-terminal domain (NTD), Middle domain (MD) | Interaction with allosteric sites near ATP pocket |
Elucidation of this compound Induced Downstream Cellular Signaling Pathway Modulation
The binding of this compound to TRAP1 initiates a series of downstream cellular events, primarily by altering the conformation and enzymatic activity of TRAP1, which in turn impacts its chaperone function.
A significant consequence of this compound binding is the induction of structural changes in TRAP1. Electron microscope structural analysis and other studies have revealed that this compound interaction with TRAP1 leads to its transition into a tightly packed closed form. genecards.orguniprot.orgnih.govrcsb.orgthermofisher.comensembl.org This conformational shift from an open or apo state to a closed state is a critical step in how this compound exerts its effects. uniprot.orgrcsb.orgensembl.org
Table 2: Impact of this compound on TRAP1 Function
| TRAP1 Activity | Effect of this compound | Consequence |
| ATPase Activity | Increased | Perturbs function |
| Chaperone Function | Perturbed | Decreased client protein levels (e.g., SDHB, SIRT3) |
| Conformation | Induces tightly packed closed form | Alters normal chaperone cycle |
Preclinical Biological Activities and Pharmacological Investigations of Smtin C10
In Vivo Preclinical Efficacy Studies of SMTIN-C10
Subcellular Localization and Cellular Translocation Mechanisms of this compound in Biological Systems
This compound is a chemical compound specifically designed to target the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1), a paralog of HSP90 found in the mitochondria. Its subcellular localization is primarily within the mitochondria, a critical aspect of its pharmacological profile. This targeted delivery is achieved through the incorporation of a triphenylphosphonium (TPP) moiety into its structure. The TPP group is a well-established chemical motif known for its ability to facilitate the accumulation of compounds within the negatively charged mitochondrial matrix nist.govbldpharm.com.
The translocation mechanism of this compound into biological systems, specifically into the mitochondria, relies on the inherent electrical potential gradient across the mitochondrial inner membrane. The interior of the mitochondria is more negatively charged compared to the outside, which drives the uptake of positively charged molecules like those containing the TPP moiety nih.gov. This selective accumulation ensures that this compound exerts its effects directly on its mitochondrial target, TRAP1.
Upon entering the mitochondria, this compound interacts with TRAP1. Research indicates that this compound engages in dual binding with TRAP1, interacting with both the orthosteric ATP-binding site and an allosteric site located at the E115 residue in the N-terminal domain nist.gov. This dual interaction is crucial as it induces a structural transition in TRAP1, causing it to adopt a tightly packed closed conformation. This conformational change perturbs the normal function of TRAP1, leading to a decrease in the levels of its client proteins nist.gov. The specific targeting and mechanism of action within the mitochondria underscore this compound's potential as a mitochondrial-specific therapeutic agent.
Comparative Biological Activity and Efficacy of this compound Analogues in Preclinical Models
This compound belongs to a series of SMTIN derivatives that incorporate carbon spacers of varying lengths, modifying the PU-H71-based SMTIN-P01 scaffold with a triphenylphosphonium (TPP) moiety nist.govbldpharm.com. Preclinical investigations have extensively compared the biological activity and efficacy of this compound with its analogues, such as SMTIN-P01 (also referred to as SMTIN-C06), SMTIN-C03, SMTIN-C08, and SMTIN-C12, particularly in the context of TRAP1 inhibition and anticancer activity.
Comparative studies have demonstrated that this compound exhibits stronger inhibition of TRAP1 in cancer cells compared to SMTIN-P01. While this compound was observed to increase TRAP1 ATPase activity at certain concentrations (e.g., 5 µM), it more effectively reduced the chaperone activity of TRAP1 than SMTIN-C06 and PU-H71. This suggests that the TPP moiety and the specific 10-carbon linker in this compound are critical for inducing conformational changes in TRAP1, thereby perturbing its chaperone functions.
The enhanced efficacy of this compound is further evidenced by its impact on cellular processes. This compound led to enhanced production of mitochondrial reactive oxygen species (ROS) and a significant loss of mitochondrial membrane potential (ΔΨm). Consequently, a dramatic depletion of cellular ATP concentration was observed in this compound-treated cells. Furthermore, this compound consistently triggered faster and stronger activation of AMPK (AMP-activated protein kinase) compared to SMTIN-P01. It also more efficiently reduced the expression of TRAP1 client proteins, such as SIRT3 and SDHB, and better elevated the expression of CHOP, a mitochondrial unfolded protein response marker, in cancer cells than SMTIN-C06. Notably, this compound did not inactivate Hsp90, as no changes were observed in the protein expression of Hsp90 clients (Akt, Chk1, and Cdk4) or Hsp70.
The structural variations among the SMTIN analogues, specifically the length of the carbon spacer in the TPP moiety, influence their TRAP1 binding affinity and inhibitory activity. This compound, with its 10-carbon spacer, displayed optimal dual binding to both orthosteric and allosteric sites of TRAP1, leading to a more effective conformational change and enhanced inhibition nist.govbldpharm.com. Analogues with shorter or longer carbon chains showed slightly reduced TRAP1-binding affinity or altered inhibitory behavior nist.gov.
The following table summarizes key comparative biological activities of this compound and its analogues:
Table 1: Comparative Preclinical Biological Activities of this compound and Analogues
| Compound | Target Interaction | TRAP1 Inhibition (Cellular) | TRAP1 Chaperone Activity Inhibition | Mitochondrial ROS Production | Cellular ATP Depletion | AMPK Activation | TRAP1 Client Protein Reduction |
| This compound | Dual (Orthosteric & Allosteric) nist.gov | Stronger | More effective than SMTIN-C06/PU-H71 | Enhanced | Dramatically depleted | Faster & Stronger | More efficient (SIRT3, SDHB) |
| SMTIN-P01 | Orthosteric (PU-H71 moiety) nist.gov | Weaker than this compound | Less effective than this compound | Less enhanced than this compound | Less depleted than this compound | Slower/Weaker | Less efficient than this compound |
| SMTIN-C06 | Orthosteric (PU-H71 moiety) nist.gov | Weaker than this compound | Less effective than this compound | Less enhanced than this compound | Less depleted than this compound | Slower/Weaker | Less efficient than this compound |
| SMTIN-C08 | Comparable binding to SMTIN-C06 nist.gov | - | - | - | - | - | - |
| SMTIN-C12 | Slightly reduced TRAP1-binding affinity nist.gov | - | - | - | - | - | - |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Smtin C10 and Its Analogues
Rational Design and Synthesis of SMTIN-C10 Analogues for SAR/SMR Studies
The rational design of this compound involved the strategic conjugation of the known Hsp90 inhibitor PU-H71 with a triphenylphosphonium (TPP) moiety. nih.govuni.luuni.lu This conjugation was achieved using a C10 carbon linker, which is crucial for positioning the TPP group to interact with an allosteric site on TRAP1. nih.govuni.lu The TPP moiety serves a dual purpose: acting as a mitochondrial delivery vehicle, ensuring the compound reaches its target within the mitochondria, and facilitating its allosteric interaction with TRAP1. nih.govuni.lu This design strategy aimed to achieve a synergistic effect by enabling tight binding to the orthosteric ATP-binding site via the PU-H71 component, while simultaneously modulating TRAP1's function through the allosteric interaction of the TPP moiety. nih.govuni.lu
Computational Approaches in this compound SAR/SMR Elucidation
Computational methodologies play a pivotal role in dissecting the complex interactions between this compound and its TRAP1 target, providing atomic-level insights into its SAR/SMR.
Molecular docking studies were instrumental in initially predicting and understanding the binding modes of this compound with TRAP1. nih.gov These simulations revealed the compound's dual binding strategy: the PU-H71 portion occupies the orthosteric ATP-binding site, while the TPP moiety engages with the E115 residue located in the N-terminal domain, identified as a druggable allosteric site. nih.govuni.lu This allosteric interaction induces a significant structural transition in TRAP1, leading to a tightly packed closed form. nih.govuni.luuni.lu
Molecular dynamics (MD) simulations further complement docking studies by providing a dynamic view of these interactions. MD simulations can track the conformational changes within TRAP1 upon this compound binding, assess the stability of the this compound-TRAP1 complex over time, and quantify the energy contributions of specific residues to the binding process. Such simulations are crucial for understanding how the allosteric binding of the TPP moiety propagates structural changes that ultimately perturb TRAP1's chaperone function. uni.luamericanelements.com
Quantitative Structure-Activity Relationship (QSAR) modeling is employed to establish mathematical correlations between the chemical structures of this compound and its analogues and their observed biological activities, such as TRAP1 inhibitory potency (e.g., IC50 values). uni.lu By analyzing a dataset of SMTIN derivatives with varying structural features and measured activities, QSAR models can identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that govern their TRAP1 inhibition. These models are valuable for predicting the activity of novel, unsynthesized SMTIN derivatives, thereby guiding the rational design of more potent and selective compounds.
Pharmacophore modeling based on the this compound scaffold aims to define the essential three-dimensional arrangement of chemical features necessary for its TRAP1 inhibitory activity. uni.lu These models typically highlight critical features such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups present in both the PU-H71 and TPP moieties. For this compound, a pharmacophore model would emphasize the features responsible for its dual binding to both the orthosteric and allosteric sites of TRAP1. Such models are powerful tools for virtual screening of large chemical libraries to discover new chemical scaffolds with similar binding profiles and mechanisms of action. uni.lu
Experimental Methodologies for this compound SAR/SMR Validation
Experimental validation is indispensable for confirming the insights gained from rational design and computational studies, providing concrete evidence of this compound's SAR/SMR.
Binding Assays: Binding assays are utilized to directly quantify the affinity and specificity of this compound and its analogues for TRAP1. Techniques such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can precisely measure the dissociation constants (Kd) or inhibition constants (Ki). Competitive binding assays are particularly useful for confirming the dual binding sites of this compound by assessing its ability to displace known ligands (like ATP or PU-H71) from their respective binding pockets on TRAP1. nih.govuni.lu
Functional Assays: Functional assays evaluate the biological consequences of this compound's interaction with TRAP1, providing critical SMR data.
Chaperone Activity Assays: These assays directly assess TRAP1's ability to fold or refold client proteins. This compound has been shown to reduce the chaperone activity of TRAP1 more effectively than its precursor, PU-H71, demonstrating a key functional outcome of its allosteric mechanism. uni.luamericanelements.com
Cellular Assays:
Inhibition in Cancer Cells: Comparative studies with analogues like SMTIN-P01 demonstrate this compound's superior inhibition of TRAP1 in cancer cell lines. americanelements.com
Mitochondrial ROS Production: this compound treatment leads to an enhanced production of mitochondrial reactive oxygen species (ROS), a critical cellular response indicative of its mechanism. uni.luamericanelements.com
Cellular ATP Depletion: A significant consequence of this compound's action is the dramatic depletion of cellular ATP concentration, which can be measured to validate its impact on mitochondrial energy metabolism. americanelements.com
AMPK Activation: this compound consistently triggers faster and stronger activation (phosphorylation) of AMP-activated protein kinase (AMPK), a cellular energy sensor, further confirming its metabolic effects. americanelements.com
In vivo Anti-cancer Activity: Pre-clinical studies in xenograft mouse models (e.g., H460-xenograft mice) provide crucial in vivo validation, demonstrating this compound's ability to significantly reduce tumor growth. uni.lu
These comprehensive experimental methodologies collectively validate the proposed SAR/SMR of this compound, confirming its potent and allosteric TRAP1 inhibition and its promising anti-cancer activity.
Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound “this compound” in the context of the advanced research methodologies outlined in your request. Searches for studies applying omics-based investigations, cutting-edge imaging techniques, genetic perturbation tools, or biophysical methods to a compound designated as this compound did not yield any relevant results.
Consequently, it is not possible to provide a detailed article on the transcriptomics, proteomics, metabolomics, cellular localization, target validation, or biophysical interaction characterization of this compound as this research does not appear to be published in the public domain.
Advanced Research Methodologies and Technologies Applied to Smtin C10 Studies
Biophysical Techniques for SMTIN-C10 Target Interaction Characterization
Fluorescence Polarization Assays for this compound Binding
Fluorescence Polarization (FP) is a powerful in-solution technique used to measure molecular binding events. The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to a larger molecule, its tumbling rate slows significantly, leading to an increase in the polarization of the emitted light.
In the study of this compound, a competitive FP assay format was employed to determine its binding affinity for TRAP1. researchgate.net In this setup, a fluorescently labeled probe, PU-H71-FITC, was used as the tracer that binds to TRAP1. The assay measures the ability of unlabeled this compound to displace the bound tracer. As the concentration of this compound increases, it competes for the binding site on TRAP1, displacing the PU-H71-FITC probe and causing a decrease in the measured fluorescence polarization. researchgate.net This displacement allows for the calculation of the inhibitor's binding affinity, typically expressed as an IC50 value (the concentration of inhibitor required to displace 50% of the bound tracer).
Research findings indicate that the length of the carbon linker in SMTIN derivatives influences their binding affinity to TRAP1. This compound demonstrated a binding affinity comparable to other effective derivatives, confirming its potent interaction with the target protein. researchgate.net
Table 1: Binding Affinity of SMTIN Derivatives to TRAP1 via Fluorescence Polarization Assay
| Compound | Linker Length | Estimated IC50 (μM) |
|---|---|---|
| SMTIN-C06 | 6 Carbons | 0.12 |
| SMTIN-C08 | 8 Carbons | 0.12 |
| This compound | 10 Carbons | 0.15 |
ATPase Activity Assays for this compound Inhibition
TRAP1, like other Hsp90 family members, possesses intrinsic ATPase activity, which is essential for its chaperone function. mdpi.com The hydrolysis of ATP drives the conformational changes necessary for TRAP1 to process its client proteins. researchgate.netmdpi.com ATPase activity assays are therefore fundamental for assessing how inhibitors like this compound modulate this enzymatic function. These assays typically measure the rate of ATP hydrolysis by quantifying the production of adenosine (B11128) diphosphate (B83284) (ADP) or inorganic phosphate (B84403) over time.
Studies on this compound have revealed a complex and unusual effect on TRAP1's ATPase activity. Unlike conventional inhibitors that block ATP binding and reduce its hydrolysis, this compound was found to increase TRAP1 ATPase activity at certain concentrations. researchgate.netmdpi.comresearchgate.net This phenomenon suggests that while this compound binds to the ATP pocket, its dual interaction with an allosteric site induces conformational changes that perturb the normal chaperone cycle, leading to dysregulated, albeit higher, ATP turnover. researchgate.netmdpi.com Despite the increased rate of ATP hydrolysis, this state corresponds to a non-productive chaperone cycle, effectively inhibiting TRAP1's ability to refold client proteins. researchgate.net
A Lineweaver-Burk plot analysis was used to further investigate the kinetics, indicating a change in the reaction rate of ATP hydrolysis in the presence of this compound. researchgate.net
Table 2: Effect of this compound on TRAP1 ATPase Activity
| Inhibitor Concentration | Relative ATPase Activity (% of control) | Effect on Chaperone Function |
|---|---|---|
| 5 μM | Increased | Inhibited |
Co-crystal Structure Analysis of this compound-TRAP1 Complexes
X-ray crystallography is a definitive method for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. While a direct co-crystal structure of this compound with TRAP1 has not been explicitly reported, analysis has been performed through predictive modeling based on the crystal structure of TRAP1 complexed with a precursor compound, SMTIN-P01 (PDB ID: 4Z1H). pdbj.orgresearchgate.net
This foundational structure provided the basis for molecular docking simulations to understand the unique binding mode of this compound. researchgate.net The analysis revealed that this compound engages in a dual-binding mechanism. The purine-based head of the molecule occupies the orthosteric ATP-binding site in the N-terminal domain of TRAP1, similar to other Hsp90 inhibitors. nih.govmdpi.com Crucially, the extended 10-carbon linker allows the triphenylphosphonium (TPP) tail to reach and bind to a distinct, allosteric pocket. nih.govresearchgate.netresearchgate.net
This allosteric binding site is located near residue E115 in the N-terminal domain. nih.govresearchgate.net The interaction of the TPP moiety with this site, in conjunction with the binding at the ATP pocket, locks TRAP1 into a closed conformation. nih.govresearchgate.netresearchgate.net This induced structural change is critical to the compound's mechanism of action, as it disrupts the dynamic conformational cycle required for TRAP1's chaperone activity. researchgate.net The structural analysis thus explains the functional data observed in ATPase and chaperone activity assays, linking the dual-site binding to the potent perturbation of TRAP1 function. mdpi.com
Emerging Therapeutic and Biotechnological Research Potentials of Smtin C10
Preclinical Explorations of SMTIN-C10 in Disease Models
This compound is a synthetically developed compound derived from the Hsp90 inhibitor PU-H71. It is conjugated to triphenylphosphonium (TPP), a vehicle for mitochondrial delivery, via a 10-carbon spacer. acs.orgacs.org This design enables this compound to function as a potent and selective inhibitor of Tumor necrosis factor receptor-associated protein 1 (TRAP1), the mitochondrial paralog of Hsp90. acs.orgresearchgate.net TRAP1 is a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in maintaining mitochondrial function and integrity. acs.orgacs.org
This compound has demonstrated significant anti-cancer activity in a variety of preclinical models. Its mechanism of action is centered on the inhibition of the mitochondrial chaperone TRAP1, which is critical for the survival of many types of cancer cells. researchgate.netnih.gov In vitro studies have shown that this compound effectively reduces cell viability in human cancer cell lines, including those from the prostate (PC3), lung (H460), cervix (HeLa), and brain (LN229). researchgate.net
The anti-cancer effects of this compound are linked to its ability to induce significant mitochondrial dysfunction. Treatment with this compound leads to an enhanced production of mitochondrial reactive oxygen species (ROS), a loss of mitochondrial membrane potential, and a dramatic depletion of cellular ATP. probechem.comresearchgate.net This disruption of mitochondrial homeostasis triggers the intrinsic apoptotic pathway. researchgate.net Furthermore, this compound has been shown to reduce the expression of TRAP1 client proteins, such as SIRT3 and SDHB, further impairing mitochondrial function. researchgate.net
In vivo research using a mouse xenograft model with H460 lung cancer cells showed that this compound significantly reduces tumor growth. researchgate.netprobechem.com Analysis of tumors from these models confirmed the mechanism of action, revealing an increase in the cleaved, active forms of caspase-9 and caspase-3, which are key executioners of apoptosis. researchgate.net
Table 1: Preclinical Anti-Cancer Research Findings for this compound
| Model System | Cancer Type | Key Research Findings | Citations |
| In Vitro Cell Lines | |||
| PC3 | Prostate Cancer | Reduced cell viability. | researchgate.net |
| H460 | Lung Cancer | Reduced cell viability; Enhanced mitochondrial ROS production; Loss of mitochondrial membrane potential; ATP depletion. | researchgate.netprobechem.comresearchgate.net |
| HeLa | Cervical Cancer | Reduced cell viability. | researchgate.net |
| LN229 | Brain Cancer | Reduced cell viability. | researchgate.net |
| In Vivo Animal Model | |||
| H460 Xenograft (Nude Mice) | Lung Cancer | Significant reduction in tumor growth; Increased levels of cleaved caspase-9 and caspase-3 in tumor tissue. | researchgate.netprobechem.com |
The primary target of this compound is the mitochondrial chaperone TRAP1, making it an inherently relevant compound for studying conditions involving mitochondrial dysfunction. nih.govmdpi.com TRAP1 plays a vital role in mitochondrial protein quality control, regulation of the mitochondrial permeability transition pore (mPTP), and protection against oxidative stress. mdpi.comnih.gov
By inhibiting TRAP1, this compound effectively induces a state of mitochondrial dysfunction, characterized by increased oxidative stress and impaired energy metabolism. probechem.comresearchgate.net This makes it a valuable tool for investigating the cellular consequences of TRAP1 inhibition and broader mitochondrial impairment. While primarily studied in the context of cancer, where it exploits the reliance of tumor cells on specific metabolic pathways, its mechanism directly relates to the fundamental processes that are compromised in a range of mitochondrial diseases. nih.govnih.gov
The role of TRAP1 extends beyond cancer, with research implicating it in other pathological conditions, including neurodegenerative diseases. mdpi.commdpi.com Studies have shown that TRAP1 appears to be protective in genetic models of neurodegeneration, such as Parkinson's disease, and plays a role in protecting against oxidative stress-induced tissue damage. mdpi.comnih.gov As a potent TRAP1 inhibitor, this compound could serve as a critical research compound to explore the therapeutic potential of modulating this pathway in neurodegenerative disorders. mdpi.comnih.gov For instance, it could be used in preclinical models to dissect the specific role of TRAP1 in neuronal survival and mitochondrial homeostasis under pathological conditions. mdpi.commdpi.com
This compound as a Chemical Probe for Fundamental Biological Processes
This compound is a valuable chemical probe for elucidating the complex functions of the mitochondrial chaperone TRAP1. acs.orgnirmalagiricollege.ac.in A key feature of this compound is its unique dual-binding mechanism. In addition to the PU-H71 moiety binding to the orthosteric ATP-binding site of TRAP1, the TPP portion interacts with an allosteric site involving the E115 residue in the N-terminal domain. acs.orgacs.orgresearchgate.net This dual interaction induces a significant structural transition in TRAP1, forcing it into a tightly packed, closed conformation. acs.orgacs.org
Development of this compound-Based Tools for Biosensing and Diagnostics Research
While direct applications of this compound in biosensing and diagnostics are still emerging, its properties as a specific, high-affinity ligand for TRAP1 suggest significant potential. TRAP1 is known to be overexpressed in numerous human cancers, making it a potential biomarker for disease. acs.orgacs.org
The specific binding characteristics of this compound could be leveraged to develop novel research tools. For instance, by conjugating this compound to a fluorescent dye or a radioactive isotope, it could be adapted into a probe for imaging or quantifying TRAP1 levels and localization within cells and tissues. Such a tool could be invaluable in preclinical research for assessing the expression of TRAP1 in different tumor models or for verifying target engagement of other TRAP1-directed therapies. Theoretically, this could pave the way for future diagnostic applications aimed at detecting cancers characterized by high TRAP1 expression.
Future Research Directions and Unanswered Questions in Smtin C10 Science
Identification of Novel Mechanisms and Potential Off-Targets of SMTIN-C10
The primary mechanism of this compound involves dual binding to the orthosteric ATP pocket and an allosteric site (specifically, interacting with the E115 residue in the N-terminal domain) of TRAP1, leading to a structural change to a tightly packed closed conformation. This perturbation of TRAP1 function results in a decrease in the levels of its client proteins, such as succinate (B1194679) dehydrogenase subunit B (SDHB) and sirtuin 3 (SIRT3), and an enhancement of mitochondrial reactive oxygen species (ROS) production, contributing to its anticancer activity. nih.govwikipedia.orgnih.govbldpharm.com
However, the full spectrum of cellular and molecular pathways influenced by TRAP1 perturbation upon this compound treatment remains to be comprehensively mapped. Future research should focus on:
Elucidating Downstream Signaling Networks: Beyond the known client proteins, a systems-level analysis could reveal additional downstream signaling pathways and cellular processes that are modulated by this compound's TRAP1 inhibition. This could involve phosphoproteomics, metabolomics, and other 'omics' approaches to identify subtle yet significant changes in cellular physiology.
Identifying and Characterizing Novel Allosteric Interactions: While the interaction with E115 is identified, further structural and biophysical studies could uncover other novel allosteric sites or interaction modes that contribute to this compound's efficacy or selectivity. This could lead to the design of next-generation TRAP1 modulators with enhanced properties.
Comprehensive Off-Target Profiling: Although this compound is designed for selectivity towards TRAP1 over cytosolic Hsp90 nih.gov, a thorough investigation into potential off-target effects across a broader range of cellular proteins and pathways is crucial. Off-target interactions, even minor ones, can lead to unintended biological consequences, influencing efficacy or contributing to unforeseen side effects. Advanced screening technologies, including high-throughput phenotypic screens, chemoproteomics, and computational predictions, could help identify such interactions. Understanding these off-targets is vital for refining compound design and predicting potential toxicities in later development stages.
Exploration of Synergistic Effects of this compound with Other Research Compounds
The concept of combination therapy is a cornerstone of modern drug development, aiming to achieve enhanced therapeutic efficacy, reduce resistance, or lower individual compound dosages. Preliminary research involving related compounds, such as GA-TPP⁺C10 (which also incorporates a TPP moiety and a carbon chain, similar in principle to this compound's structure), has shown synergistic cytotoxic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil (B62378) in colorectal cancer cells. This suggests a promising avenue for this compound.
Future research should systematically explore the synergistic potential of this compound with other established and emerging research compounds. Key areas include:
Combination with Standard-of-Care Chemotherapeutics: Investigating this compound in combination with existing anticancer drugs, particularly those targeting metabolic pathways, apoptosis, or DNA damage response, could reveal synergistic interactions that improve therapeutic outcomes in various cancer types.
Synergy with Targeted Therapies: Given TRAP1's role in mitochondrial metabolism and cancer cell survival, exploring combinations with other targeted agents, such as inhibitors of glycolysis, oxidative phosphorylation, or specific oncogenic signaling pathways, is warranted.
Mechanism-Based Combination Design: Research should focus on understanding the underlying molecular mechanisms driving any observed synergistic effects. This could involve studying how this compound alters cellular vulnerabilities that can be exploited by other compounds, or how it overcomes resistance mechanisms. For instance, this compound's ability to enhance mitochondrial ROS production bldpharm.com could synergize with compounds that exploit oxidative stress.
Addressing Challenges in the Preclinical Translation and Optimization of this compound Leads
Preclinical translation is a critical phase in drug development, where lead compounds are optimized and thoroughly evaluated before clinical trials. This involves assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as refining the compound's pharmacological profile. While this compound has demonstrated promising anticancer activity in in vitro and in vivo xenograft models nih.govbldpharm.com, the path to clinical application is fraught with challenges.
Key challenges and future optimization directions for this compound include:
Pharmacokinetic and Pharmacodynamic Optimization: Detailed studies are needed to fully characterize this compound's pharmacokinetics (PK), including its absorption, distribution to target tissues (especially mitochondria), metabolism, and excretion. Optimizing these properties is crucial for achieving sustained therapeutic concentrations at the tumor site while minimizing systemic exposure.
Bioavailability and Formulation Development: Ensuring adequate oral bioavailability is often a significant hurdle for many drug candidates. Research into different formulations (e.g., nanoparticles, liposomes) could improve this compound's delivery, stability, and cellular uptake, particularly its mitochondrial accumulation.
Predictive Preclinical Models: Developing more predictive preclinical models, including patient-derived xenografts (PDX) or organoid models that better mimic human tumor biology and microenvironment, will be essential for accurately forecasting this compound's efficacy and potential challenges in human trials.
Integration of this compound Research with Systems Biology and Network Pharmacology Approaches
The complexity of biological systems and disease pathogenesis necessitates a holistic approach to drug discovery. Systems biology and network pharmacology offer powerful frameworks to integrate diverse biological data and understand drug action within a broader cellular context.
For this compound, integrating these approaches can provide deeper insights and guide future research:
Mapping TRAP1-Centric Networks: Utilizing systems biology tools (e.g., proteomics, transcriptomics, metabolomics data) to construct and analyze the TRAP1-centric protein-protein interaction networks and metabolic pathways affected by this compound. This can reveal previously unrecognized nodes or pathways crucial for its therapeutic effect.
Predicting Novel Targets and Mechanisms: Network pharmacology can be employed to predict additional molecular targets or pathways that this compound might influence, even indirectly, based on its known interactions and the interconnectedness of biological networks. This could uncover unforeseen therapeutic opportunities or potential liabilities.
Identifying Optimal Combination Therapies through Network Analysis: By analyzing disease-specific biological networks and the known targets of various compounds, network pharmacology can computationally predict optimal drug combinations with this compound that are likely to exert synergistic effects or overcome resistance. This data-driven approach can prioritize experimental validation.
Understanding Resistance Mechanisms: Systems biology can help characterize the adaptive responses of cancer cells to this compound treatment, identifying potential resistance mechanisms at a network level. This understanding is crucial for developing strategies to circumvent or overcome drug resistance.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying SMTIN-C10’s biochemical properties?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- "How does this compound’s molecular structure (Intervention) influence its binding affinity to [specific receptor] (Outcome) compared to [analog compound] (Comparison) in [cell line/model] (Population)?"
- Ensure specificity by including variables (e.g., concentration ranges, experimental conditions) .
Q. What are critical considerations when designing experiments for this compound synthesis and characterization?
- Methodological Answer :
- Variables : Define independent (e.g., temperature, catalysts) and dependent variables (e.g., yield, purity).
- Controls : Include negative/positive controls (e.g., solvent-only assays, reference compounds).
- Replication : Plan triplicate measurements to assess reproducibility .
Q. How to conduct a systematic literature review for this compound-related studies?
- Methodological Answer :
Use databases (PubMed, SciFinder) with keywords: "this compound AND [property/application]".
Filter primary sources (peer-reviewed journals) over reviews or patents .
Organize findings into themes (e.g., structural analogs, mechanistic studies) and identify gaps .
Q. Best practices for collecting and validating spectral data (e.g., NMR, MS) for this compound?
- Methodological Answer :
- Calibration : Use internal standards (e.g., TMS for NMR) and validate instruments with reference compounds.
- Data Triangulation : Cross-verify results with complementary techniques (e.g., HPLC for purity) .
- Documentation : Report solvent systems, acquisition parameters, and baseline corrections .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., cell viability assays at 24h vs. 48h).
- Statistical Re-evaluation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity .
- Controlled Replication : Reproduce conflicting studies under standardized protocols .
Q. Ensuring reproducibility in this compound synthesis: What steps mitigate batch-to-batch variability?
- Methodological Answer :
Q. How to optimize this compound’s solubility/stability using computational and experimental methods?
- Methodological Answer :
- In Silico Modeling : Predict solubility via COSMO-RS or molecular dynamics simulations.
- Experimental Validation : Test formulations under physiological pH/temperature and analyze degradation products via LC-MS .
Q. Refining hypotheses when this compound’s in vitro results conflict with in vivo outcomes?
- Methodological Answer :
- Mechanistic Interrogation : Assess metabolic pathways (e.g., cytochrome P450 interactions) using liver microsomes.
- Dose-Response Reevaluation : Test higher/lower doses to identify therapeutic windows .
Data Presentation and Ethics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
